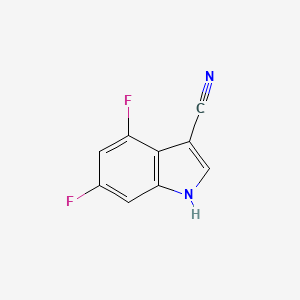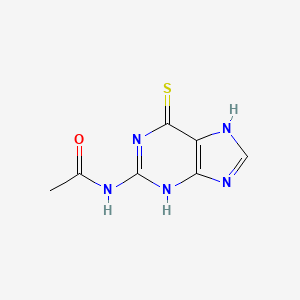
N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Thioxo-6,7-dihydro-1H-purin-2-yl)acetamide is an organic compound with a complex structure that includes a purine ring system. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its high thermal stability and solubility properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Thioxo-6,7-dihydro-1H-purin-2-yl)acetamide typically involves a series of chemical reactions starting from readily available precursors. One common method involves the reaction of N-ethylacetamide with 6-thioxo-6,7-dihydro-1H-purine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-(6-Thioxo-6,7-dihydro-1H-purin-2-yl)acetamide may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(6-Thioxo-6,7-dihydro-1H-purin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
N-(6-Thioxo-6,7-dihydro-1H-purin-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability.
Mechanism of Action
The mechanism by which N-(6-Thioxo-6,7-dihydro-1H-purin-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
- N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)-2-methylpropanamide
Uniqueness
N-(6-Thioxo-6,7-dihydro-1H-purin-2-yl)acetamide is unique due to its thioxo group, which imparts distinct chemical properties compared to similar compounds. This group allows the compound to participate in specific reactions, such as oxidation and reduction, that are not as readily accessible to its analogs.
Properties
CAS No. |
6432-55-9 |
|---|---|
Molecular Formula |
C7H7N5OS |
Molecular Weight |
209.23 g/mol |
IUPAC Name |
N-(6-sulfanylidene-3,7-dihydropurin-2-yl)acetamide |
InChI |
InChI=1S/C7H7N5OS/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14) |
InChI Key |
FVCDDDCJIQMYMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=S)C2=C(N1)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


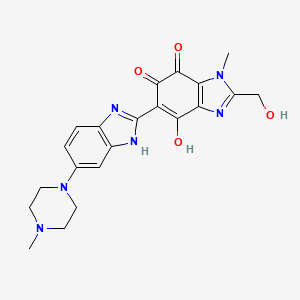
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-1h-imidazole](/img/structure/B12939889.png)
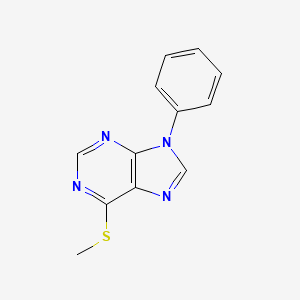
![1-{2-[(4-Methylphenyl)methoxy]phenyl}-1H-imidazole](/img/structure/B12939899.png)
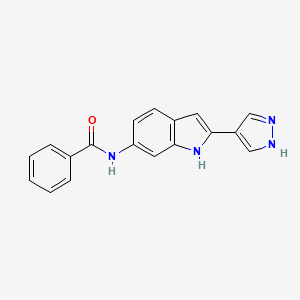
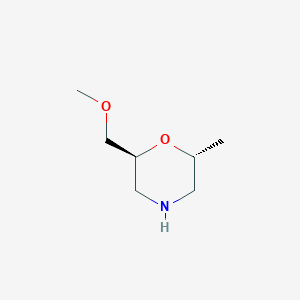

![Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12939915.png)
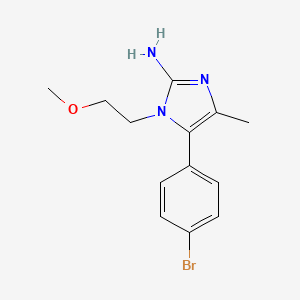
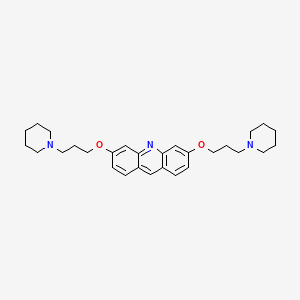
![(2R,3R,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-2-(1H-pyrazol-1-yl)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12939931.png)

![tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12939956.png)
